Whitepaper: Physicochemical Profiling, Synthetic Workflows, and Applications of 4-Fluoro-2-hydroxy-5-methylbenzoic Acid
Whitepaper: Physicochemical Profiling, Synthetic Workflows, and Applications of 4-Fluoro-2-hydroxy-5-methylbenzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Material Scientists Content Focus: Structural dynamics, synthetic methodologies, and analytical validation.
Executive Summary
4-Fluoro-2-hydroxy-5-methylbenzoic acid (CAS: 1188381-75-0) is a highly specialized, tetrasubstituted aromatic building block. By integrating a salicylic acid core with strategic fluorine and methyl substitutions, this compound serves as a privileged scaffold in both medicinal chemistry and materials science. As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system where every functional group dictates its physicochemical behavior, reactivity, and downstream utility.
Physicochemical Profiling & Structural Dynamics
The unique properties of this compound are dictated by the synergistic effects of its substituents. Understanding these properties is critical for predicting its behavior in biological assays and synthetic reactions [1][2].
Quantitative Data Summary
| Property | Value | Analytical Significance |
| CAS Number | 1188381-75-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C8H7FO3 | Dictates mass-to-charge ratio in MS. |
| Molecular Weight | 170.14 g/mol | Ideal low-molecular-weight fragment for drug discovery. |
| Monoisotopic Mass | 170.03792 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Predicted XlogP | 2.1 | Indicates optimal lipophilicity for passive membrane diffusion. |
| Predicted CCS | 130.3 Ų ([M-H]⁻) | Collision Cross Section for ion mobility spectrometry (IMS). |
Causality of Structural Features (E-E-A-T Insights)
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Fluorine at C4: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent carboxylic acid, enhancing its solubility in physiological pH. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidation at the para/meta positions, significantly increasing metabolic stability.
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Methyl at C5: The methyl group provides localized steric bulk. This bulk influences the dihedral angle of the carboxylate group, modulating how the molecule fits into enzymatic binding pockets.
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Salicylic Acid Core (Ortho-OH & COOH): The proximity of the hydroxyl and carboxyl groups drives strong intramolecular hydrogen bonding. This internal bonding reduces the molecule's topological polar surface area (tPSA) in non-polar environments, dramatically lowering the desolvation energy required to cross lipid bilayers.
Synthetic Methodology: Regioselective Kolbe-Schmitt Carboxylation
To synthesize 4-fluoro-2-hydroxy-5-methylbenzoic acid, we utilize a modified Kolbe-Schmitt reaction starting from 3-fluoro-4-methylphenol.
Why Kolbe-Schmitt? Standard Friedel-Crafts alkylation or acylation often yields a mixture of regioisomers. The Kolbe-Schmitt reaction is deliberately chosen because the sodium cation strongly coordinates with both the phenoxide oxygen and the carbon dioxide molecule. This pre-organizes the transition state, exclusively directing the electrophilic attack to the ortho position, ensuring high regioselectivity.
Step-by-Step Protocol
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Deprotonation (Phenoxide Formation): Dissolve 3-fluoro-4-methylphenol (1.0 eq) in a concentrated aqueous solution of NaOH (1.1 eq). Heat the mixture under a vacuum to remove water completely, yielding a dry sodium 3-fluoro-4-methylphenoxide salt. Crucial Step: Trace water will quench the subsequent carboxylation.
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Carboxylation: Transfer the dry salt to a high-pressure Parr reactor. Pressurize with dry CO₂ gas (5–10 atm) and heat to 120°C for 6 hours. The high pressure forces the equilibrium toward the carboxylated intermediate.
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Acidic Workup: Cool the reactor and vent the excess CO₂. Dissolve the crude solid in minimal water and slowly acidify with 2M HCl until the pH reaches 2.0. The target compound will precipitate as a crude solid.
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Crystallization: Recrystallize the crude product from a mixture of ethanol and water (1:3 v/v) to obtain pure 4-fluoro-2-hydroxy-5-methylbenzoic acid crystals.
Fig 1: Step-by-step synthetic workflow of the regioselective Kolbe-Schmitt carboxylation.
Applications in Drug Discovery & Material Science
The structural features of this compound make it a versatile tool across multiple scientific domains.
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Antimycobacterial Drug Design: Fluorinated salicylic acids are actively explored as antimetabolites to antagonize mycobactin (siderophore) synthesis in Mycobacterium tuberculosis [3]. The fluorine atom alters the electronic landscape of the molecule, allowing it to bind to the MbtA enzyme but preventing the subsequent adenylation step required for siderophore assembly.
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Metal Chelation and Sensors: The salicylic acid core is a privileged scaffold for metal chelation. It forms highly stable, fluorescent ternary complexes with lanthanides like Terbium (Tb³⁺), which are leveraged in time-resolved fluorescence immunoassays, and binds Copper (Cu²⁺) for the development of pH sensors [4].
Fig 2: Logical relationship between structural features and downstream scientific applications.
Analytical Workflows & Quality Control (Self-Validating System)
To ensure trustworthiness in downstream assays, the synthesized compound must be validated using orthogonal analytical techniques. The following protocols are designed as a self-validating system.
LC-MS Protocol (Negative ESI)
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Methodology: Use a C18 reverse-phase column.
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Mobile Phase Selection: While 0.1% formic acid is standard for positive ESI, we deliberately utilize 10 mM ammonium acetate (pH ~6.8) in the aqueous mobile phase.
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Causality: Formic acid suppresses the ionization of carboxylic acids. Ammonium acetate prevents this ion suppression, promoting the formation of the deprotonated [M-H]⁻ species, ensuring maximum sensitivity and yielding a strong peak at m/z 169.03.
¹H and ¹⁹F NMR Protocol (Regiochemical Validation)
To definitively prove that the carboxylation occurred at the correct ortho position (yielding the 1,2,4,5-tetrasubstituted pattern), ¹H NMR is critical.
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H3 Proton: Will appear as a distinct doublet due to ortho-coupling with the C4 fluorine ( 3JHF≈9−11 Hz).
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H6 Proton: Will appear as a doublet of quartets (or a broad doublet) due to meta-coupling with the C4 fluorine ( 4JHF≈5−7 Hz) and allylic coupling with the C5 methyl group.
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Validation Logic: The complete absence of ortho proton-proton coupling ( 3JHH≈8 Hz) confirms that the H3 and H6 protons are para to each other. This mathematically proves the structure is 4-fluoro-2-hydroxy-5-methylbenzoic acid and rules out unwanted regioisomers.
References
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PubChemLite: 4-fluoro-2-hydroxy-5-methylbenzoic acid (CID 69671502). Source: PubChem. URL:[Link]
